molecular formula C4H8NO4S- B1259281 2-Acetamidoethanesulfonate

2-Acetamidoethanesulfonate

Cat. No. B1259281
M. Wt: 166.18 g/mol
InChI Key: CXJAAWRLVGAKDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyltaurine(1-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid group of acetyltaurine. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a conjugate base of an acetyltaurine.

Scientific Research Applications

  • pH Imaging Using Hyperpolarized (13)C MRI N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a derivative of 2-Acetamidoethanesulfonate, is used in pH imaging with hyperpolarized (13)C MRI. ACES allows rapid NMR- and MRI-based pH measurements by exploiting its pH-sensitive (13)C chemical shift in the physiological range (Flavell et al., 2015).

  • Inhibition of Methanogenesis in Anaerobic Digestion 2-Bromoethanesulfonate, a related compound, acts as an inhibitor of methanogenesis, affecting metabolism in sludge from thermophilic anaerobic digesters. It significantly inhibits methanogenesis from certain compounds, impacting the accumulation of acetate, hydrogen, and ethanol (Zinder et al., 1984).

  • Complexation with Various Metal Ions ACES forms complexes with certain metal ions like Co(II), Zn(II), Ni(II), and Cu(II), which are important for understanding metal chelation in biological systems. This complexation is relevant for biochemical and environmental studies (Pope et al., 1980).

  • Cu(II) Complex Formation and Its Implications ACES binds Cu(II) ions, forming complexes with varying stoichiometries. This interaction provides insights into metal ion binding in biological systems and the impact of buffer components on metal ion stability in biochemical assays (Zawisza et al., 2013).

  • Anticonvulsive Properties of Metal-Containing Derivatives Some derivatives of 2-aminoethanesulfonic acid demonstrate anticonvulsant activities, notably in models of pilocarpine epileptogenesis. These findings suggest potential therapeutic applications for certain neurological conditions (Shukurov et al., 2022).

  • Environmental Applications in Water Treatment Derivatives of 2-Acetamidoethanesulfonate are studied for their role in the degradation of pollutants like acetaminophen in water treatment processes. They show promising results in boosting the degradation of such contaminants (Qi et al., 2020).

properties

Product Name

2-Acetamidoethanesulfonate

Molecular Formula

C4H8NO4S-

Molecular Weight

166.18 g/mol

IUPAC Name

2-acetamidoethanesulfonate

InChI

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9)/p-1

InChI Key

CXJAAWRLVGAKDV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCS(=O)(=O)[O-]

synonyms

acetyltaurinate
acetyltaurine
ATaMg
magnesium acetyltaurate
magnesium acetyltaurinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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